7,9-Dihydro-2H-purine-2,8(3H)-dione

Description

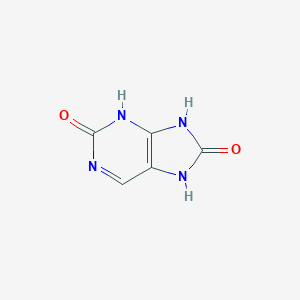

Structure

3D Structure

Properties

IUPAC Name |

7,9-dihydro-3H-purine-2,8-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O2/c10-4-6-1-2-3(8-4)9-5(11)7-2/h1H,(H3,6,7,8,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRUGQYWGIVNHEM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=O)NC2=C1NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70157474 |

Source

|

| Record name | 1H-Purine-2,8(3H,7H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70157474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13230-99-4 |

Source

|

| Record name | 7,9-Dihydro-2H-purine-2,8(3H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13230-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Purine-2,8(3H,7H)-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013230994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Purine-2,8(3H,7H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70157474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activity of Novel 7,9-Dihydro-2H-purine-2,8(3H)-dione Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the burgeoning field of 7,9-Dihydro-2H-purine-2,8(3H)-dione derivatives, a class of heterocyclic compounds demonstrating significant promise in medicinal chemistry. As a senior application scientist, the goal of this document is to furnish researchers and drug development professionals with a comprehensive technical resource, moving beyond a simple recitation of facts to an integrated understanding of the synthesis, biological evaluation, and mechanistic underpinnings of these novel compounds. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific rigor and reproducibility.

The 7,9-Dihydro-2H-purine-2,8(3H)-dione Scaffold: A Privileged Structure in Drug Discovery

The purine scaffold is a cornerstone in medicinal chemistry, forming the core of essential biomolecules like DNA, RNA, and ATP.[1] This inherent biocompatibility makes purine derivatives privileged structures in the quest for new therapeutic agents.[1] The 7,9-Dihydro-2H-purine-2,8(3H)-dione core, a xanthine analog, has garnered significant attention for its versatile biological activities, including anticancer and anti-inflammatory properties.[2][3] The strategic placement of substituents at various positions on this purine ring system allows for the fine-tuning of pharmacological activity, offering a rich landscape for structure-activity relationship (SAR) studies.[4]

Synthesis and Chemical Characterization: Building the Molecular Architecture

The synthesis of 7,9-Dihydro-2H-purine-2,8(3H)-dione derivatives is a critical first step in their biological evaluation. A common and effective synthetic strategy involves the condensation of a 5,6-diaminouracil derivative with a suitable carbonyl compound. This approach allows for the introduction of diverse substituents on the purine core, enabling the exploration of a wide chemical space.

A representative synthetic scheme often begins with the nitrosation of a 6-amino-1-alkyluracil, followed by reduction to the corresponding 5,6-diaminouracil.[2] The subsequent reaction of this diamine with a ketone or aldehyde, such as 2,7-dibromo-9H-fluoren-9-one, under fusion conditions or in a high-boiling solvent like DMF, leads to the formation of the desired 7,9-dihydro-2H-purine-2,8(3H)-dione derivative.[2]

Diagram 1: General Synthetic Workflow

Caption: A generalized workflow for the synthesis of 7,9-Dihydro-2H-purine-2,8(3H)-dione derivatives.

Characterization of the synthesized compounds is paramount and typically involves a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, alongside elemental analysis to confirm the molecular structure and purity.[2]

Biological Activities and Mechanistic Insights

The 7,9-Dihydro-2H-purine-2,8(3H)-dione scaffold has been shown to exhibit a range of biological activities, with anticancer and anti-inflammatory effects being the most prominent.

Anticancer Activity: Targeting Key Signaling Pathways

Purine analogs have a long history in cancer therapy, often functioning by interfering with nucleic acid synthesis or inhibiting critical enzymes in cellular metabolism.[5] Novel 7,9-Dihydro-2H-purine-2,8(3H)-dione derivatives have demonstrated potent antiproliferative activity against a variety of cancer cell lines.[2]

A key mechanism of action for many of these compounds is the inhibition of protein kinases, which are crucial regulators of cell proliferation, survival, and migration.[4] Specifically, derivatives of the related purine-2,6-dione scaffold have been identified as inhibitors of Epidermal Growth Factor Receptor (EGFR) and BRAFV600E, two kinases frequently mutated in human cancers.[2]

Diagram 2: Simplified EGFR Signaling Pathway and Inhibition

Caption: Inhibition of the EGFR signaling cascade by 7,9-Dihydro-2H-purine-2,8(3H)-dione derivatives.[6]

The antiproliferative effects of these compounds are typically quantified by determining their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) against various cancer cell lines.

Table 1: Anticancer Activity of Representative Purine-2,8-dione Derivatives

| Compound | Cancer Cell Line | Activity (IC50/GI50) | Reference |

| Compound 5a | Various | GI50 = 38 nM | [2] |

| Compound 5e | Various | GI50 = 46 nM | [2] |

| Compound 7e | Various | GI50 = 44 nM | [2] |

| Compound I | Various | IC50 = 0.32 µM (EGFR) | [2] |

| Compound II | Various | GI50 = 1.60 µM | [2] |

| (RS)-2,6-dichloro-9-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-9H-purine | MCF-7 | IC50 = 2.75 µM | [7] |

Anti-inflammatory Activity: Modulation of Cyclooxygenase Enzymes

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. A primary mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the biosynthesis of pro-inflammatory prostaglandins.[6] Certain purine-dione derivatives have been shown to exhibit anti-inflammatory properties, with some acting as dual inhibitors of COX-1 and COX-2.[8] Dual inhibition may offer a balanced approach to reducing inflammation while potentially mitigating some of the side effects associated with selective COX-2 inhibitors.[8]

Experimental Protocols and Methodologies

To ensure the reliability and reproducibility of biological data, standardized and well-documented experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for key assays used in the evaluation of 7,9-Dihydro-2H-purine-2,8(3H)-dione derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[9] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[10]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[10]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9][10]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[9]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Diagram 3: MTT Assay Workflow

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis, and Anti-Proliferative Action of Purine/Pteridine-Based Derivatives as Dual Inhibitors of EGFR and BRAFV600E - PMC [pmc.ncbi.nlm.nih.gov]

- 3. irjms.com [irjms.com]

- 4. Design strategies, structure activity relationship and mechanistic insights for purines as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ClinPGx [clinpgx.org]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

In silico docking studies of 7,9-Dihydro-2H-purine-2,8(3H)-dione with target proteins

An In-Depth Technical Guide to In Silico Docking Studies of 7,9-Dihydro-2H-purine-2,8(3H)-dione with Target Proteins

Foreword: The Predictive Power of Computational Docking

In the modern drug discovery landscape, computational methods are indispensable for accelerating the identification and optimization of novel therapeutic agents. Among these, in silico molecular docking stands out as a powerful technique to predict the binding interactions between a small molecule and a protein target at an atomic level. This guide provides a comprehensive, field-proven methodology for conducting molecular docking studies, using the purine analog 7,9-Dihydro-2H-purine-2,8(3H)-dione as our subject ligand. This molecule, a derivative of the fundamental purine scaffold, presents an interesting candidate for exploring interactions with various biological targets due to the known diverse activities of this chemical class, including anti-inflammatory and anti-proliferative effects.[1][2]

This document is designed for researchers, computational chemists, and drug development professionals. It moves beyond a simple list of steps to explain the critical reasoning behind each protocol choice, ensuring a robust and scientifically valid approach.

Foundational Concepts: Ligand and Target

The Ligand: 7,9-Dihydro-2H-purine-2,8(3H)-dione

7,9-Dihydro-2H-purine-2,8(3H)-dione is a heterocyclic compound belonging to the purine family. Its structure is analogous to naturally occurring purines like xanthine and uric acid.[3][4] Understanding its physicochemical properties is the first step in any docking study.

| Property | Value | Source |

| Molecular Formula | C₅H₄N₄O₂ | PubChem |

| Molecular Weight | 168.11 g/mol | PubChem |

| Appearance | White to off-white crystalline solid | Echemi[5] |

| Water Solubility | Slightly soluble | Echemi[5] |

| Hydrogen Bond Donors | 3 | PubChem |

| Hydrogen Bond Acceptors | 4 | PubChem |

The presence of multiple hydrogen bond donors and acceptors makes this molecule a prime candidate for forming specific, stabilizing interactions within a protein's binding pocket.

The Principle of Molecular Docking

The primary goal of protein-ligand docking is to predict the predominant binding mode(s) of a ligand with a protein of known three-dimensional structure.[6] The process involves two main components:

-

Search Algorithm: Explores the conformational space of the ligand within the target's active site, generating a multitude of possible binding poses.

-

Scoring Function: Estimates the binding affinity for each generated pose, typically as a numerical score (e.g., in kcal/mol). The lower the energy score, the more favorable the predicted binding.

It is crucial to remember that docking provides a prediction—a hypothesis that must be validated through further computational and, ultimately, experimental methods.[7][8]

The In Silico Experimental Workflow: A Self-Validating Protocol

A rigorous docking study is a systematic process. The following workflow is designed to ensure that each stage is built upon a solid foundation, minimizing errors and increasing the predictive accuracy of the final results.

Caption: High-level workflow for a molecular docking study.

Step-by-Step Protocol: Ligand Preparation

The objective here is to convert the 2D chemical structure of our ligand into a three-dimensional, energy-minimized format suitable for the docking software. This is arguably one of the most critical steps, as errors here will propagate through the entire simulation.

Tools:

-

PubChem: To retrieve the canonical SMILES or 2D structure.[9]

-

Open Babel / UCSF Chimera / MarvinSketch: For 2D to 3D conversion and energy minimization.

-

AutoDock Tools (ADT): For assigning charges and defining rotatable bonds for use with AutoDock Vina.[10]

Protocol:

-

Obtain 2D Structure: Retrieve the SMILES string for 7,9-Dihydro-2H-purine-2,8(3H)-dione from a chemical database like PubChem.

-

Convert to 3D: Use a tool like UCSF Chimera or Open Babel to generate a 3D structure from the SMILES string.

-

Add Hydrogens: Ensure the structure is correctly protonated at a physiological pH (typically 7.4). This is critical for establishing correct hydrogen bonding patterns.

-

Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94 or AM1). This step ensures that bond lengths, angles, and torsion angles are in a low-energy, physically realistic state.[11]

-

Assign Partial Charges: Docking scoring functions rely on electrostatic calculations. Therefore, assigning accurate partial charges (e.g., Gasteiger charges in ADT) to each atom is essential.

-

Define Rotatable Bonds: Identify the bonds that can freely rotate. The docking algorithm will explore different conformations (torsions) of the ligand based on these rotatable bonds.[12]

-

Save in PDBQT Format: For use with AutoDock Vina, the final prepared ligand structure must be saved in the PDBQT file format, which contains atomic coordinates, partial charges, and atom type information.[6]

Caption: Ligand preparation workflow.

Step-by-Step Protocol: Target Protein Preparation

The goal of protein preparation is to produce a clean, structurally correct receptor model for docking. Crystal structures from the Protein Data Bank (PDB) are static snapshots and often contain non-essential molecules or missing atoms that must be addressed.[13]

Tools:

-

RCSB Protein Data Bank (PDB): To download the target structure.

-

PyMOL / UCSF Chimera / Discovery Studio: For visualization and manual cleaning.

-

AutoDock Tools (ADT): For final preparation into PDBQT format.

Protocol:

-

Select a Target: Based on the known biology of purine analogs, potential targets could include Cyclooxygenase (COX) enzymes, kinases, or other ATP-binding proteins. For this guide, let's hypothesize targeting p38 MAP kinase (PDB ID: 1A9U) , a common target in inflammation research.

-

Download PDB File: Obtain the 1A9U.pdb file from the RCSB PDB.

-

Clean the Structure:

-

Remove Water Molecules: Unless a specific water molecule is known to be critical for binding (a "bridging" water), all crystallographic waters should be removed.[11][14]

-

Remove Co-factors and Existing Ligands: Delete any co-crystallized ligands, ions, or buffer molecules from the PDB file to create an empty binding site.

-

Select the Correct Chain: If the biological unit is a monomer but the PDB file contains a dimer or tetramer, remove the extraneous chains.[11]

-

-

Check for Missing Residues/Atoms: Use visualization software to inspect the protein for gaps in the sequence or missing side-chain atoms. If significant portions are missing, homology modeling or loop refinement may be necessary, though this is an advanced step.

-

Add Polar Hydrogens: As with the ligand, add hydrogens to the protein structure. This is vital for defining the hydrogen bond donor/acceptor network of the active site.

-

Assign Charges: Add Kollman charges, a standard for proteins in the AutoDock suite.

-

Save as PDBQT: Convert the cleaned, hydrogen-added protein structure into the PDBQT format. This file will serve as the rigid receptor for the docking simulation.

Step-by-Step Protocol: Docking Execution with AutoDock Vina

With the prepared ligand and receptor, the next step is to define the search space and run the simulation.

Protocol:

-

Identify the Binding Site: The binding site can be identified in two primary ways:

-

From a Co-crystallized Ligand: If the downloaded PDB structure contained a bound ligand, the binding site is the pocket it occupied.

-

Blind Docking: If the binding site is unknown, the search space can encompass the entire protein surface. This requires more computational resources.

-

-

Define the Grid Box: The search space is defined by a 3D grid (a "box"). This box must be large enough to allow the ligand to rotate and translate freely but small enough to focus the search on the area of interest. The center coordinates (x, y, z) and dimensions (size_x, size_y, size_z) of this box must be determined.[10]

-

Create a Configuration File: Create a text file (e.g., conf.txt) that specifies the input files and simulation parameters.

Analysis, Interpretation, and Validation

The output of a docking run is a set of predicted binding poses and their associated scores. Rigorous analysis is key to extracting meaningful insights. [15]

Quantitative Analysis

The primary quantitative metric is the binding affinity , reported in kcal/mol. AutoDock Vina provides scores for a specified number of binding modes.

| Binding Mode | Binding Affinity (kcal/mol) | RMSD from Best Mode (Å) |

| 1 | -8.5 | 0.000 |

| 2 | -8.2 | 1.25 |

| 3 | -7.9 | 1.89 |

| 4 | -7.5 | 2.54 |

| ... | ... | ... |

Interpretation:

-

The top-ranked pose (Mode 1) with a binding affinity of -8.5 kcal/mol is the most probable binding conformation according to the scoring function.

-

The Root Mean Square Deviation (RMSD) between poses indicates their structural similarity. Low RMSD values among the top poses suggest convergence to a stable binding orientation.

Qualitative and Structural Analysis

Visual inspection of the top-ranked poses is non-negotiable. [16] Tools: PyMOL, UCSF Chimera, Discovery Studio Visualizer.

Protocol:

-

Load Structures: Load the prepared protein (protein.pdbqt) and the output file containing the docked ligand poses into the visualization software.

-

Analyze Interactions: For the best-scoring pose, identify and map the key intermolecular interactions:

-

Hydrogen Bonds: Are the H-bond donors/acceptors on the ligand satisfying interactions with appropriate residues in the pocket?

-

Hydrophobic Interactions: Is the ligand making favorable contacts with nonpolar residues?

-

Pi-Stacking: Are there any aromatic rings on the ligand interacting with aromatic residues like Phenylalanine (PHE), Tyrosine (TYR), or Tryptophan (TRP)?

-

-

Assess Biological Relevance: Critically evaluate the binding pose. Does it make sense in the context of the protein's function? For example, in a kinase, does the ligand interact with key residues in the ATP-binding pocket, such as the hinge region? [16]

The Mandate for Validation

Docking results are predictive and must be validated.

Caption: A decision pathway for validating docking results.

-

Redocking: The most common initial validation is to take a protein for which a co-crystal structure with a ligand exists, remove the ligand, and then dock it back in. The docking protocol is considered reliable if it can reproduce the experimental binding pose with an RMSD of less than 2.0 Å. [17]* Experimental Correlation: The ultimate validation comes from the laboratory. Docking predictions should be used to prioritize compounds for synthesis and testing in biochemical or cellular assays (e.g., IC₅₀ determination). A strong correlation between predicted binding affinity and measured biological activity lends high confidence to the computational model. [15]

Conclusion and Future Directions

This guide has outlined a robust and scientifically grounded workflow for conducting in silico docking studies of 7,9-Dihydro-2H-purine-2,8(3H)-dione. By adhering to these principles of meticulous preparation, controlled execution, and critical validation, researchers can leverage molecular docking to generate powerful hypotheses, understand structure-activity relationships, and rationally guide the design of new therapeutic molecules. The journey from a computational prediction to a clinical candidate is long, but it begins with a well-executed docking study.

References

Sources

- 1. Design, Synthesis, and Anti-Proliferative Action of Purine/Pteridine-Based Derivatives as Dual Inhibitors of EGFR and BRAFV600E - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiinflammatory activity of a series of substituted 2,3-dihydro-6-hydroxypyrimido[2,1-f]purine-4,8(1H,9H)-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, ion(1-) | C5H3N4O3- | CID 135459889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 7,9-Dihydro-1H-purine-2,6,8(3H)-trione, monosodium salt | C5H3N4NaO3 | CID 23697816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. Hands-on: Protein-ligand docking / Protein-ligand docking / Computational chemistry [training.galaxyproject.org]

- 7. researchgate.net [researchgate.net]

- 8. kuhnlab.natsci.msu.edu [kuhnlab.natsci.msu.edu]

- 9. youtube.com [youtube.com]

- 10. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 11. researchgate.net [researchgate.net]

- 12. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]

- 13. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]

- 14. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

The Purine-2,8-Dione Core: A Technical Guide to Structure-Activity Relationships in Drug Discovery

Abstract

The purine scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of therapeutic agents. While the purine-2,6-dione (xanthine) core has been extensively studied, its isomer, the purine-2,8-dione, represents a less explored but equally promising scaffold for the development of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of the purine-2,8-dione core. We will delve into the synthetic rationale, explore the impact of substitutions at various positions on biological activity, and discuss the potential therapeutic applications of this versatile heterocyclic system. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the purine-2,8-dione scaffold in their research endeavors.

Introduction: The Allure of the Purine Scaffold

Purines are fundamental building blocks of life, forming the basis of nucleic acids and playing crucial roles in cellular signaling and energy metabolism.[1] This inherent biological relevance has made the purine scaffold a "privileged structure" in drug discovery, with numerous approved drugs and clinical candidates featuring this heterocyclic core.[2][3] Purine analogues have been successfully developed as anticancer agents, antivirals, immunosuppressants, and bronchodilators.[2] Their ability to mimic endogenous ligands allows them to interact with a wide range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and other enzymes.[2][4]

While much of the focus has been on derivatives of adenine, guanine, and the purine-2,6-dione (xanthine) scaffold, the purine-2,8-dione core offers a distinct electronic and steric profile, presenting new opportunities for selective ligand design. This guide will systematically explore the SAR of this intriguing scaffold.

The Purine-2,8-Dione Core: Structural Features and Synthetic Access

The purine-2,8-dione core consists of a pyrimidine-2,4-dione (uracil) ring fused to an imidazole ring, with carbonyl groups at positions 2 and 8. The numbering of the purine ring system is crucial for discussing SAR, as illustrated below.

Caption: Numbering of the purine-2,8-dione core structure.

Synthetic Strategies: Building the Core

The synthesis of purine-2,8-diones can be approached through several routes, most commonly by constructing the imidazole ring onto a pre-existing pyrimidine or vice versa.[5] A prevalent method involves the cyclization of a 5,6-diaminouracil derivative with a one-carbon synthon.[6]

Experimental Protocol: General Synthesis of a Purine-2,8-dione Scaffold

-

Starting Material: A suitably substituted 5,6-diaminouracil.

-

Reagent: A one-carbon source such as carbon disulfide, urea, or a phosgene equivalent.

-

Reaction: The diaminouracil is reacted with the one-carbon source, often in a high-boiling solvent like pyridine or dimethylformamide (DMF), with or without a catalyst.

-

Cyclization: The intermediate undergoes cyclization to form the purine-2,8-dione ring system.

-

Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

The choice of starting materials and reagents allows for the introduction of substituents at various positions of the pyrimidine ring prior to cyclization, providing a versatile entry point for SAR studies.

Structure-Activity Relationship (SAR) Exploration

The biological activity of purine-2,8-dione derivatives is intricately linked to the nature and position of their substituents. Understanding these relationships is paramount for designing potent and selective ligands.

Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.

Substitutions on the Pyrimidine Ring (N1, N3, and C6)

-

N1 and N3 Positions: Alkylation at the N1 and N3 positions of the uracil ring is a common strategy to modulate lipophilicity and introduce specific interactions with the target protein. In the closely related purine-2,6-dione (xanthine) series, small alkyl groups like methyl or ethyl at N1 and N3 are often well-tolerated and can enhance affinity for adenosine receptors. For instance, in a series of 7-substituted 1,3-dimethyl-purine-2,6-diones, these methyl groups are crucial for maintaining affinity for serotonin receptors.[7] While direct SAR data for N1 and N3 substitution on the purine-2,8-dione core is limited, it is reasonable to hypothesize that similar small alkyl substitutions would be a good starting point for exploration. The introduction of larger or more polar groups at these positions would need to be guided by the specific topology of the target's binding site.

-

C6 Position: The C6 position offers a vector for introducing substituents that can project into solvent-exposed regions or interact with specific sub-pockets of a binding site. In general purine chemistry, substitution at C6 with various functional groups can significantly impact biological activity. For example, in a series of 6-substituted purine nucleosides, modifications at C6 were shown to influence their antiproliferative activity.[8] The synthesis of 6-substituted purine-2,8-diones can be achieved by starting with a 6-substituted 5-aminouracil and proceeding with the imidazole ring closure. The nature of the C6 substituent, whether it is a hydrogen bond donor/acceptor, a hydrophobic group, or a charged moiety, will heavily dictate the SAR.

Substitutions on the Imidazole Ring (N7 and N9)

The N7 and N9 positions of the imidazole ring are critical for both target interaction and pharmacokinetic properties. The regioselectivity of alkylation at these positions is a key synthetic challenge, as mixtures of N7 and N9 isomers are often obtained.[9]

-

N7 vs. N9 Alkylation: The relative position of the substituent on the imidazole ring can dramatically alter the molecule's interaction with the target. For many purine-based inhibitors, the N9 substituent is crucial for activity, often mimicking the ribose moiety of adenosine. However, N7-substituted purines have also demonstrated significant biological activities, including cytotoxic and antiviral effects.[10] The regioselectivity of alkylation can sometimes be controlled by the choice of reaction conditions or by using protecting groups. For instance, shielding of the N7 position by a proximal heteroaryl group at C6 has been shown to favor N9 alkylation.[9]

-

Nature of the N7/N9 Substituent: The type of group at these positions is a major determinant of activity.

-

Small Alkyl Groups: Simple alkyl groups can modulate lipophilicity and fill small hydrophobic pockets.

-

Aryl and Heteroaryl Groups: These can engage in π-stacking interactions and provide vectors for further substitution to fine-tune activity and selectivity.

-

Groups with Hydrogen Bonding Potential: Introducing moieties capable of hydrogen bonding can lead to specific interactions with the target protein, enhancing affinity.

-

Table 1: Hypothetical SAR Summary for a Purine-2,8-dione Kinase Inhibitor Series (This table is illustrative and based on general principles of purine SAR, as specific comprehensive data for the 2,8-dione core is limited)

| Position | Substituent | Effect on Kinase Inhibition | Rationale |

| N1 | H | Baseline Activity | Potential for H-bond donation. |

| Methyl | Increased Potency | Fills a small hydrophobic pocket and improves cell permeability. | |

| N3 | H | Baseline Activity | Potential for H-bond donation. |

| Propyl | Decreased Potency | Steric clash in the ATP binding site. | |

| C6 | Amino | Increased Potency | Forms a key hydrogen bond with the hinge region of the kinase. |

| Phenyl | Decreased Potency | Steric hindrance and unfavorable orientation. | |

| N7/N9 | Small Alkyl | Moderate Activity | Occupies the ribose pocket. |

| Substituted Benzyl | High Potency | Allows for interaction with a deeper hydrophobic pocket and solvent-exposed region. |

Biological Targets and Therapeutic Potential

Based on the broader family of purine analogues, the purine-2,8-dione core holds promise for modulating the activity of several important drug targets.

Kinase Inhibition

Protein kinases are a major class of drug targets, particularly in oncology.[2][3] The purine scaffold is a well-established ATP-mimetic, and many purine derivatives are potent kinase inhibitors.[2][11] The carbonyl groups and nitrogen atoms of the purine-2,8-dione core can form key hydrogen bonds with the hinge region of the kinase active site. Substituents at the C6 and N9 positions can be tailored to achieve selectivity for specific kinases.

Caption: Mechanism of action for a purine-2,8-dione as a kinase inhibitor.

Adenosine Receptor Modulation

Adenosine receptors are GPCRs that play crucial roles in various physiological processes, making them attractive drug targets for cardiovascular, inflammatory, and neurological disorders.[4][12] Xanthine derivatives (purine-2,6-diones) are well-known adenosine receptor antagonists. It is plausible that purine-2,8-diones could also serve as ligands for these receptors, potentially with a different selectivity profile. The structural similarity to endogenous adenosine allows for interaction with the orthosteric binding site, with substituents on the purine core determining agonist versus antagonist activity and subtype selectivity.

Future Directions and Conclusion

The purine-2,8-dione core remains a relatively underexplored scaffold in medicinal chemistry. The available data, largely extrapolated from related purine systems, suggests significant potential for the development of novel therapeutics. Future research should focus on:

-

Systematic SAR Studies: A comprehensive evaluation of a wide range of substituents at all positions of the purine-2,8-dione core is needed to build a robust SAR database for various biological targets.

-

Target Identification: High-throughput screening of purine-2,8-dione libraries against diverse target classes will help to identify novel biological activities.

-

Structural Biology: Co-crystal structures of purine-2,8-dione derivatives with their target proteins will provide invaluable insights for rational drug design and optimization.

References

-

Holland-Frei Cancer Medicine. 6th edition. Purine Analogs. Available from: [Link]

- Kamal, A., & Kumar, P. (2015). Purine Analogues as Kinase Inhibitors: A Review. Recent patents on anti-cancer drug discovery, 10(3), 308–341.

- Baraldi, P. G., Cacciari, B., Spalluto, G., & Romagnoli, R. (2003). 8-(2-Furyl)adenine Derivatives as A₂A Adenosine Receptor Ligands. Bioorganic & medicinal chemistry letters, 13(23), 4161–4165.

- Afifi, H. A., & El-Sayed, W. A. (2025). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Advances, 15(1), 1-20.

- Mikhailov, S. N., Efimtseva, E. V., Fomitcheva, M. V., & Parniak, M. A. (2021). C2‐ and C6‐substituted purine nucleosides. Nucleosides, Nucleotides & Nucleic Acids, 40(10-12), 987-1002.

- Džubák, P., Konečný, P., Tichý, T., Hajdúch, M., & Kryštof, V. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega, 9(15), 17647-17658.

- Zagórska, A., Bucki, A., Kołaczkowski, M., Siwek, A., Głuch-Lutwin, M., Starowicz, M., ... & Pawłowski, M. (2018). New 8-aminoalkyl derivatives of purine-2,6-dione with arylalkyl, allyl or propynyl substituents in position 7, their 5-HT1A, 5-HT2A, and 5-HT7 receptor affinity and pharmacological evaluation. Bioorganic & medicinal chemistry, 26(1), 143-156.

- Abdelgawad, M. A., Omar, H. A., & El-Damasy, A. K. (2022). Purine Analogues as Kinase Inhibitors: A Review. Molecules, 27(19), 6349.

- Gessi, S., Merighi, S., Varani, K., & Borea, P. A. (2011). Purine Derivatives as Ligands for A3 Adenosine Receptors. Current topics in medicinal chemistry, 11(8), 999–1017.

- Sanjay, P., Kumar, A., & Singh, P. (2024). Unveiling Innovative Purine Dione Derivatives: A Comprehensive Study for Advancing Medicinal Applications. International Research Journal of Multidisciplinary Scope, 5(1), 516-534.

- Kumar, A., & Singh, R. K. (2018).

- Singh, P., & Kumar, A. (2025). From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. RSC Medicinal Chemistry.

- Kielesińska, A., Drążyk, A., Szulc, N., Błaszkiewicz, M., & Bretner, M. (2022). Interactions of 2,6-substituted purines with purine nucleoside phosphorylase from Helicobacter pylori in solution and in the crystal, and the effects of these compounds on cell cultures of this bacterium. Scientific reports, 12(1), 6346.

- Showalter, H. D., Putt, S. R., & Johnson, J. L. (1998). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1. The Journal of organic chemistry, 63(26), 9608–9612.

- Singh, U. P., & Kumar, S. (2015). Purine analogues as kinase inhibitors: A review. Recent patents on anti-cancer drug discovery, 10(3), 308–341.

- Velázquez-Salinas, L., Verdugo-Rodríguez, A., & Borca, M. V. (2022). Structure-activity features of purines and their receptors: implications in cell physiopathology. Journal of Physiology and Biochemistry, 78(3), 547-563.

- van Tilburg, E. W., de Groote, M., van der Klein, P. A., Ijzerman, A. P., & Bultsma, T. (2017). Discovery, synthesis and biochemical profiling of purine-2,6-dione derivatives as inhibitors of the human poly(A)-selective ribonuclease Caf1. European journal of medicinal chemistry, 138, 1008–1020.

- Kumar, A., & Singh, P. (2023). Synthesis and studies of new purines/pyrimidine derivatives as multi-targeted agents involving various receptor sites in the immune system. Scientific Reports, 13(1), 3326.

- Kaminski, J. J., Solomon, D. M., Conn, D. J., Wong, S. C., Chiu, P. J., Massa, T., ... & Watnick, A. S. (1989). Antiinflammatory activity of a series of substituted 2,3-dihydro-6-hydroxypyrimido[2,1-f]purine-4,8(1H,9H)-diones. Journal of medicinal chemistry, 32(5), 1118–1127.

- Jacobson, K. A., & Costanzi, S. (2011). Purine Derivatives as Ligands for A3 Adenosine Receptors. Bentham Science Publishers.

- Müller, C. E., & Jacobson, K. A. (2011). Recent developments in adenosine receptor ligands and their potential as novel drugs. Biochimica et biophysica acta, 1808(5), 1290–1308.

- Lister, J. H. (1996). The Purines. In The Chemistry of Heterocyclic Compounds (Vol. 54). John Wiley & Sons, Inc.

- Seela, F., & Peng, X. (2004). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. Helvetica Chimica Acta, 87(11), 2841-2852.

- Suwiński, J., & Szczepankiewicz, W. (2004). Synthesis of N-7-Substituted Purines from Imidazole Precursors. Molecules, 9(4), 287-293.

- Liu, L., & Guo, Q. X. (2002). Regioselective N9 Alkylation of Purine Rings Assisted by β-Cyclodextrin. Chinese Journal of Chemistry, 20(8), 786-790.

- Jacobson, K. A., & Gao, Z. G. (2006). Adenosine A2A receptor as a drug discovery target. Journal of medicinal chemistry, 49(12), 3477–3488.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 4. 8-(2-Furyl)adenine derivatives as A₂A adenosine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08271K [pubs.rsc.org]

- 7. New 8-aminoalkyl derivatives of purine-2,6-dione with arylalkyl, allyl or propynyl substituents in position 7, their 5-HT1A, 5-HT2A, and 5-HT7 receptor affinity and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Isolation of Natural Products with a Purine-2,8-dione Skeleton

Introduction: The Purine-2,8-dione Scaffold - A Privileged Heterocycle in Natural Product Discovery

The purine ring system is a ubiquitous and fundamental heterocyclic scaffold in nature, forming the backbone of essential biomolecules such as the nucleobases adenine and guanine.[1] Among the various oxidized forms of purines, the purine-2,8-dione skeleton, also known as xanthine, and its derivatives represent a significant class of natural products with a broad spectrum of pharmacological activities. These compounds have garnered substantial attention in medicinal chemistry and drug discovery due to their diverse biological roles, including acting as anticancer, antiviral, anti-inflammatory, and antimicrobial agents.[2][3] This technical guide provides a comprehensive overview of the discovery and isolation of natural products featuring the purine-2,8-dione core, with a focus on practical methodologies and the underlying scientific principles for researchers, scientists, and professionals in drug development.

Natural Sources and Biosynthesis of the Purine-2,8-dione Skeleton

Natural products containing the purine-2,8-dione skeleton are found across various biological kingdoms, from plants and fungi to marine organisms. The most well-known examples are the methylxanthine alkaloids, such as caffeine and theobromine, which are abundant in plants like tea (Camellia sinensis) and cacao (Theobroma cacao).[1] However, the structural diversity of this class of compounds extends far beyond these common examples.

The biosynthesis of the foundational purine-2,8-dione ring (xanthine) occurs through two primary metabolic routes: the de novo synthesis pathway and the purine salvage pathway.[4][5]

-

De Novo Purine Biosynthesis: This pathway constructs the purine ring from simple precursors, including amino acids (glycine, glutamine, and aspartate), one-carbon units supplied by tetrahydrofolate (THF), and carbon dioxide.[6] The process begins with ribose-5-phosphate and culminates in the formation of inosine monophosphate (IMP), which serves as a key intermediate. IMP can then be converted to xanthosine monophosphate (XMP) and subsequently to xanthosine, the direct precursor to the xanthine skeleton.[4]

-

Purine Salvage Pathway: This pathway recycles purine bases and nucleosides from the degradation of nucleic acids.[4] Free purine bases can be converted back into their corresponding nucleotides, providing a more energy-efficient route to purine synthesis. This pathway is particularly important in organisms that may have limited capacity for de novo synthesis.[7]

The diversification of the purine-2,8-dione skeleton, particularly through methylation, is a key feature of its natural product chemistry. In plants, the biosynthesis of caffeine from xanthosine involves a series of enzymatic steps, including methylation and nucleosidase activity.[8]

Caption: Generalized biosynthetic pathways leading to the purine-2,8-dione skeleton.

Methodologies for Extraction and Isolation

The successful isolation of purine-2,8-dione natural products is contingent on a carefully designed extraction and purification strategy that considers the physicochemical properties of the target compounds and the nature of the source material.

Extraction from Plant Material

Purine alkaloids in plants are often present in complex matrices. The choice of extraction solvent is critical and is guided by the polarity of the target compounds.

Step-by-Step Protocol for Extraction from Plant Material (e.g., Tea Leaves):

-

Sample Preparation: Freshly collected plant material should be promptly processed to minimize enzymatic degradation. For dried material, grinding to a fine powder increases the surface area for efficient extraction.[9]

-

Solvent Extraction:

-

Rationale: A polar solvent system is typically employed due to the polar nature of the purine-2,8-dione scaffold. An acidic aqueous solution can be used to protonate the nitrogen atoms of the alkaloids, increasing their solubility in the aqueous phase and aiding in their separation from less polar compounds.

-

Procedure:

-

Macerate the powdered plant material in an acidic aqueous solution (e.g., 0.1 M HCl) or an alcohol-water mixture (e.g., 80% methanol).[9]

-

Perform the extraction at a slightly elevated temperature (e.g., 60-80°C) with constant agitation to enhance extraction efficiency.[9]

-

Filter the mixture to separate the extract from the solid plant residue.

-

-

-

Liquid-Liquid Partitioning:

-

Rationale: This step is crucial for removing non-polar impurities such as fats and chlorophyll.

-

Procedure:

-

Concentrate the initial extract under reduced pressure to remove the organic solvent if used.

-

Adjust the pH of the aqueous extract to alkaline (pH 9-10) with a base (e.g., ammonium hydroxide) to deprotonate the alkaloids, making them more soluble in organic solvents.

-

Perform a liquid-liquid extraction with an immiscible organic solvent such as chloroform or dichloromethane. The purine alkaloids will partition into the organic layer.

-

Separate the organic layer and concentrate it to yield a crude alkaloid extract.

-

-

Isolation from Fungal Cultures

Fungi are a rich source of diverse secondary metabolites, including those with a purine-2,8-dione skeleton.

Step-by-Step Protocol for Extraction from Fungal Cultures:

-

Culturing and Harvesting: Grow the fungal strain in a suitable liquid or solid medium to promote the production of the target metabolites.[10]

-

Extraction:

-

Rationale: The extraction strategy depends on whether the target compound is intracellular or secreted into the medium.

-

Intracellular Metabolites:

-

Extracellular Metabolites:

-

Perform a liquid-liquid extraction of the culture filtrate with an appropriate organic solvent (e.g., ethyl acetate).[10]

-

-

-

Crude Extract Preparation: Concentrate the organic extract under reduced pressure to obtain the crude fungal extract.[11]

Isolation from Marine Organisms

Marine invertebrates, such as sponges and tunicates, are known to host symbiotic microorganisms that produce a vast array of unique natural products, including purine derivatives.

Step-by-Step Protocol for Extraction from Marine Organisms:

-

Sample Collection and Preparation: Collect the marine organism and freeze-dry it to preserve the chemical integrity of its metabolites. Grind the lyophilized material into a fine powder.

-

Solvent Extraction:

-

Rationale: A multi-step extraction with solvents of increasing polarity is often employed to fractionate the complex mixture of metabolites.

-

Procedure:

-

Perform a sequential extraction of the powdered material with solvents such as hexane, dichloromethane, and methanol.[12] The purine-2,8-dione derivatives are typically expected to be in the more polar fractions (dichloromethane and methanol).

-

-

-

Crude Extract Fractionation: Concentrate the polar extracts to obtain a crude residue for further purification.

Caption: General workflow for the extraction and isolation of natural products.

Purification and Structural Elucidation

Following initial extraction, a combination of chromatographic and spectroscopic techniques is employed for the purification and structural characterization of the target compounds.

Chromatographic Purification

Column Chromatography:

-

Rationale: This is a primary tool for the initial fractionation of the crude extract. The choice of stationary phase depends on the polarity of the target compounds.

-

Stationary Phases:

-

Normal-Phase (e.g., Silica Gel): Suitable for separating compounds based on polarity, with less polar compounds eluting first.

-

Reversed-Phase (e.g., C18): Separates compounds based on hydrophobicity, with more polar compounds eluting first. This is often preferred for polar purine derivatives.

-

Size-Exclusion (e.g., Sephadex LH-20): Separates compounds based on their molecular size.[13]

-

High-Performance Liquid Chromatography (HPLC):

-

Rationale: HPLC is an indispensable tool for the final purification of natural products, offering high resolution and sensitivity.

-

Methodology: Reversed-phase HPLC with a C18 column is commonly used for the separation of purine alkaloids. A gradient elution with a mobile phase consisting of water (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[9]

Structural Elucidation

The unambiguous identification of a novel natural product relies on a combination of spectroscopic techniques.

Mass Spectrometry (MS):

-

Rationale: MS provides information about the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is essential for determining the accurate mass and, consequently, the molecular formula.

-

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) provides valuable structural information by analyzing the fragmentation patterns of the parent ion. Common fragmentation pathways for purine alkaloids involve the cleavage of substituent groups and the rupture of the purine ring system.[14][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Rationale: NMR spectroscopy is the most powerful tool for determining the complete three-dimensional structure of a molecule.

-

Key Experiments:

-

¹H NMR: Provides information about the number, connectivity, and chemical environment of protons.

-

¹³C NMR: Provides information about the carbon skeleton of the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between protons and carbons, allowing for the complete assignment of the molecular structure.

-

-

Typical NMR Data for the Purine-2,8-dione Skeleton: The chemical shifts of the protons and carbons in the purine-2,8-dione ring are influenced by the substituents. For the parent xanthine molecule, the proton at C6 typically appears as a singlet in the aromatic region of the ¹H NMR spectrum.[16] The carbonyl carbons (C2 and C8) will have characteristic downfield shifts in the ¹³C NMR spectrum.[13]

Table 1: Key Analytical Techniques for the Characterization of Purine-2,8-dione Natural Products

| Technique | Information Provided | Key Considerations |

| HRMS | Accurate mass and molecular formula. | Essential for determining elemental composition. |

| MS/MS | Structural information from fragmentation patterns. | Helps in identifying characteristic substructures. |

| ¹H NMR | Proton environment and connectivity. | Provides a "fingerprint" of the molecule. |

| ¹³C NMR | Carbon skeleton. | Essential for determining the number and types of carbons. |

| 2D NMR | Connectivity between atoms (H-H, C-H). | Crucial for unambiguous structure elucidation. |

Challenges and Troubleshooting in Isolation and Purification

The isolation of purine-2,8-dione natural products can present several challenges:

-

Low Abundance: Many novel natural products are present in very small quantities in the source organism. This necessitates highly sensitive analytical techniques and efficient purification methods.[17]

-

Separation of Analogs: Natural sources often contain a mixture of closely related structural analogs, which can be difficult to separate. Optimization of HPLC conditions, including the choice of column, mobile phase, and gradient, is critical.

-

Compound Stability: Some natural products may be unstable under certain conditions (e.g., high temperatures, extreme pH). It is important to handle extracts and purified compounds with care and to use mild purification conditions when necessary.[18]

-

Co-extraction of Impurities: Crude extracts often contain a complex mixture of compounds, including pigments, lipids, and other primary metabolites, which can interfere with the purification process. Preliminary cleanup steps, such as liquid-liquid partitioning or solid-phase extraction (SPE), can be beneficial.[11]

Conclusion and Future Perspectives

The discovery and isolation of natural products with a purine-2,8-dione skeleton continue to be a promising avenue for the identification of novel therapeutic agents. A systematic and well-informed approach, combining classical and modern techniques in natural product chemistry, is essential for success in this field. Advances in analytical instrumentation, particularly in mass spectrometry and NMR spectroscopy, coupled with innovative extraction and purification methodologies, will undoubtedly accelerate the discovery of new and biologically active purine-2,8-dione derivatives from the vast chemical diversity of the natural world.

References

- Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study. (2022). STAR Protocols, 3(4), 101870.

- Ashihara, H., Sano, H., & Crozier, A. (2008). Caffeine and related purine alkaloids: biosynthesis, catabolism, function and genetic engineering. Phytochemistry, 69(4), 841-856.

- Li, H. P., Tan, H. P., Yao, S., & Song, H. (2011). Separation and Preparation Purine Alkaloids from Green Tea Waste†. Asian Journal of Chemistry, 23(11), 4867.

- Lee, J., Lee, J. H., Kim, H. K., & Choi, H. (2013). General fragmentations of alkaloids in electrospray ionization tandem mass spectrometry. Bulletin of the Korean Chemical Society, 34(11), 3379-3386.

- Sun, G., He, Y., Zhang, S., Song, A., & Xu, J. R. (2022). Purine metabolism in plant pathogenic fungi. Frontiers in Microbiology, 13, 1045952.

- Li, Q., Wang, Y., Zhang, X., & Li, Z. (2019). Optimization of extraction conditions and determination of purine content in marine fish during boiling. PeerJ, 7, e6690.

- Choi, Y. H., Kim, J., & Verpoorte, R. (2013). Mass spectrometry-based metabolomics for the discovery of bioactive natural products.

- Unlocking Nature's Secrets: Natural Product Isol

- Discovery, synthesis and biochemical profiling of purine-2,6-dione derivatives as inhibitors of the human poly(A)-selective ribonuclease Caf1. (2016). Scientific Reports, 6, 20352.

- Main steps of the extraction of fungal metabolites. (n.d.).

- Hou, M., Zhao, Y., & Liu, H. (2022). Guidelines for purine extraction and determination in foods. Journal of the Science of Food and Agriculture, 102(2), 557-567.

- Carroll, A. R., Copp, B. R., Davis, R. A., Keyzers, R. A., & Prinsep, M. R. (2022). Marine natural products. Natural Product Reports, 39(6), 1122-1171.

- Overcoming Obstacles: Troubleshooting Tips for Plant DNA Extraction Challenges. (2024). LinkedIn.

- How to prepare fungal extracts // microbial extracts// homogenizer//metabolite screening. (2021, August 24). YouTube.

- Hosted, T. J. (2005). The chemodiversity of purine as a constituent of natural products. Chemistry & biodiversity, 2(10), 1307-1334.

- The de novo and salvage purine biosynthesis pathway and GMP synthase... (n.d.).

- 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000292). (n.d.).

- Li, H. P., Tan, H. P., Yao, S., & Song, H. (2011). Separation and Preparation Purine Alkaloids from Green Tea Waste†. Asian Journal of Chemistry, 23(11), 4867.

- Overcoming Obstacles: Troubleshooting Tips for Plant DNA Extraction Challenges. (2024). LinkedIn.

- Technical Support Center: Optimizing Fungal Metabolite Extraction. (n.d.). Benchchem.

- De novo and salvage pathway of nucleotides synthesis.pptx. (n.d.). Slideshare.

- Discovery of Novel Purine Derivatives as Potent and Orally Bioavailable PGK1 Inhibitors for the Treatment of Inflammatory Bowel Disease. (2025). Journal of Medicinal Chemistry.

- MS² fragmentation spectra of PDNS ribotides The structure of the... (n.d.).

- 7.11: Purine de novo Biosynthesis. (2025). Biology LibreTexts.

- Novel Butanehydrazide Derivatives of purine-2,6-dione as Dual PDE4/7 Inhibitors With Potential Anti-Inflammatory Activity: Design, Synthesis and Biological Evaluation. (2021). European Journal of Medicinal Chemistry, 213, 113177.

- Optimization of extraction conditions and determination of purine content in marine fish during boiling. (2019). PeerJ, 7, e6690.

- Isolation and structure elucidation of secondary metabolites from selected fungi. (n.d.). Iowa Research Online.

- Mass Spectrometric Analysis of Purine Intermediary Metabolism Indicates Cyanide Induces Purine Catabolism in Rabbits. (2022). Toxics, 10(11), 652.

- De Novo Purine Synthesis | USMLE Step 1 Biochemistry Mnemonic. (2018, December 30). YouTube.

- H-and 13 C-NMR spectra data for compound 1. (n.d.).

- Zhang, Q. W., Lin, L. G., & Ye, W. C. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. Chinese medicine, 13(1), 1-26.

- Mass Spectrometry - Fragmentation P

- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2021). Molecules, 26(11), 3236.

- Strategies for Natural Products Isolation. (2023). Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences, 12(2), 1-4.

- 1 H-and 13 C-NMR Data for Compounds 2 and 3 in CD 3 OD. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Purine metabolism in plant pathogenic fungi [frontiersin.org]

- 5. De novo and salvage pathway of nucleotides synthesis.pptx [slideshare.net]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Gut bacteria degrade purines via the 2,8-dioxopurine pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. asianpubs.org [asianpubs.org]

- 10. Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Optimization of extraction conditions and determination of purine content in marine fish during boiling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. scispace.com [scispace.com]

- 15. researchgate.net [researchgate.net]

- 16. hmdb.ca [hmdb.ca]

- 17. rroij.com [rroij.com]

- 18. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

Quantum mechanical calculations on 7,9-Dihydro-2H-purine-2,8(3H)-dione stability

An In-depth Technical Guide: Quantum Mechanical Calculations on the Stability of 7,9-Dihydro-2H-purine-2,8(3H)-dione

Prepared by: Gemini, Senior Application Scientist

Executive Summary

7,9-Dihydro-2H-purine-2,8(3H)-dione, an isomer of the biologically critical molecule uric acid, presents a rich landscape of tautomeric forms whose relative stabilities dictate its chemical behavior and potential interactions in biological systems. This technical guide provides a comprehensive framework for elucidating the thermodynamic stability of its principal tautomers using state-of-the-art quantum mechanical calculations. We detail a robust computational protocol grounded in Density Functional Theory (DFT), outlining the rationale for method selection, step-by-step procedures for geometry optimization and energy calculation in both gas phase and aqueous solution, and best practices for ensuring data integrity. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply theoretical calculations to understand the fundamental properties of purine derivatives.

Introduction: The Significance of Tautomerism in Purine Isomers

Purine derivatives are fundamental to numerous biological processes. While uric acid is extensively studied as the final product of purine metabolism in humans[1], its isomers, such as 7,9-Dihydro-2H-purine-2,8(3H)-dione (isouric acid), are less characterized. The stability of such molecules is not defined by a single static structure but by a dynamic equilibrium between multiple tautomers—constitutional isomers that readily interconvert[2]. This phenomenon, primarily lactam-lactim tautomerism in purine systems, involves the migration of a proton, typically from a nitrogen to an oxygen atom[3].

The predominant tautomer under physiological conditions determines the molecule's hydrogen bonding capabilities, molecular recognition patterns, and overall reactivity. For instance, computational studies have consistently shown that the lactam (keto) form of uric acid is the most stable tautomer, which aligns with its crystalline structure[1][3]. Understanding the tautomeric landscape of its isomer, isouric acid, is therefore crucial for predicting its physicochemical properties and potential biological roles. This guide establishes a validated computational workflow to determine the relative Gibbs free energies of isouric acid tautomers, providing a predictive foundation for subsequent experimental studies.

Theoretical Foundation: Selecting the Right Tools for the Task

The accuracy of quantum mechanical predictions is contingent upon the judicious selection of a theoretical method and basis set. The goal is to find a balance between computational cost and the precision required to resolve small energy differences between tautomers.

The Workhorse: Density Functional Theory (DFT)

For medium-sized organic molecules like purine derivatives, Density Functional Theory (DFT) offers the most favorable balance of accuracy and efficiency[4][5]. We select the B3LYP functional , a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, which has a long and successful track record for studying the thermochemistry of organic molecules[6][7]. Calculations using B3LYP have shown excellent agreement with experimental data for the properties of uric acid and its ions[4].

The Language of Electrons: Basis Sets

The basis set is the set of mathematical functions used to construct the molecular orbitals.

-

Pople-style basis sets are widely used and offer a systematic way to improve accuracy. For this workflow, we will use the 6-311+G(d,p) basis set[8].

-

6-311 : This indicates a triple-zeta valence shell, providing flexibility for electrons to be described accurately.

-

+ : The plus sign indicates the addition of diffuse functions on heavy atoms. These functions are essential for describing lone pairs and regions of electron density far from the nucleus, which is critical for accurately modeling the oxygen and nitrogen atoms in our system[7].

-

(d,p) : These are polarization functions on heavy atoms (d) and hydrogen atoms (p). They allow for non-spherical distortion of the electron clouds, which is crucial for describing chemical bonds and non-covalent interactions accurately[4].

-

Simulating Reality: The Role of the Solvent

Biochemical interactions occur in an aqueous environment. The polarity of water can significantly influence tautomeric equilibria by preferentially stabilizing more polar tautomers[9][10]. We will employ the Polarizable Continuum Model (PCM) , specifically the Integral Equation Formalism variant (IEFPCM), to account for these crucial solvation effects. This model treats the solvent as a continuous dielectric medium, offering a computationally efficient yet effective way to calculate solvation free energies[11].

Detailed Computational Protocol

This section provides a self-validating, step-by-step methodology for determining tautomer stability. Each step is designed to build upon the last, ensuring the final energy values are reliable and physically meaningful.

Workflow Overview

The overall computational strategy involves a multi-step process to refine the geometry and energy of each tautomer.

Caption: Computational workflow for tautomer stability analysis.

Step 1: Identification and Generation of Tautomer Structures

-

Begin with the canonical diketo (lactam) structure of 7,9-Dihydro-2H-purine-2,8(3H)-dione.

-

Systematically identify all potential tautomers by proton migration. The most chemically relevant migrations involve the movement of protons from the ring nitrogens (N3, N7, N9) to the carbonyl oxygens (O2, O8).

-

For this study, we will consider the four primary lactam-lactim tautomers involving the N3 proton, as well as the alternative annular tautomer with the proton at N7 instead of N9.

-

Build 3D structures for each identified tautomer using molecular modeling software (e.g., Avogadro, GaussView). Perform a preliminary geometry cleanup using molecular mechanics.

Step 2: Gas-Phase Geometry Optimization

-

Objective: To find the lowest energy conformation (the equilibrium geometry) of each tautomer in a vacuum.

-

Input: Create an input file for a quantum chemistry package (e.g., Gaussian, ORCA).

-

Keywords: Specify the following in the route section:

-

# B3LYP/6-311+G(d,p): Defines the level of theory.

-

Opt: Requests a geometry optimization.

-

Freq: Requests a frequency calculation to be performed on the optimized geometry.

-

-

Execution: Submit the calculation. The algorithm will iteratively adjust the positions of the atoms until the forces on the nucleus are negligible, indicating a stationary point on the potential energy surface.

Step 3: Verification of Energy Minima

-

Objective: To ensure that the optimized geometry represents a true energy minimum and not a transition state.

-

Analysis: Examine the output of the frequency calculation from Step 2.

-

Validation Criterion: A true minimum will have zero imaginary frequencies . An output with one imaginary frequency indicates a transition state, and the optimization should be repeated from a slightly perturbed geometry.

-

Data Extraction: From the validated output file, extract the final electronic energy and the thermal corrections to the Gibbs free energy. The total Gibbs Free Energy in the gas phase is the sum of these two values.

Step 4: Solvation Energy Calculation

-

Objective: To calculate the energy of each tautomer in an aqueous environment.

-

Input: Use the optimized gas-phase geometry for each tautomer as the starting point.

-

Keywords: Create a new input file with the following keywords:

-

# B3LYP/6-311+G(d,p): Same level of theory for consistency.

-

SCRF=(PCM, Solvent=Water): Specifies the Polarizable Continuum Model for solvation in water.

-

-

Execution: Run this single-point energy calculation. This computes the electronic energy of the molecule in the presence of the solvent continuum. The Gibbs free energy of solvation is then calculated by the software.

-

Data Extraction: The total Gibbs Free Energy in solution is the sum of the gas-phase Gibbs Free Energy (from Step 3) and the calculated Gibbs free energy of solvation.

Anticipated Results and Discussion

The calculations described will yield the absolute Gibbs free energies for each tautomer in both the gas phase and in aqueous solution. To facilitate comparison, the relative Gibbs free energy (ΔG) for each tautomer is calculated with respect to the most stable tautomer (for which ΔG is set to 0 kcal/mol).

Tautomeric Forms Under Investigation

The primary tautomers of isouric acid considered in this protocol are illustrated below. The diketo form is anticipated to be the most stable, analogous to uric acid[12][13].

Caption: Primary tautomeric equilibria of isouric acid.

Quantitative Data Summary

The final results should be compiled into a clear, comparative table. The values presented here are hypothetical and serve as a template for presenting actual computational results.

| Tautomer ID | Description | Gas Phase ΔG (kcal/mol) | Aqueous Phase ΔG (kcal/mol) |

| T1 | Diketo (7,9-dione) | 0.00 | 0.00 |

| T2 | 2-hydroxy-8-keto | +8.5 | +6.2 |

| T3 | 2-keto-8-hydroxy | +9.1 | +7.0 |

| T4 | 2,8-dihydroxy | +20.3 | +16.5 |

| T5 | N7H Annular Diketo | +2.5 | +1.8 |

Discussion and Interpretation

-

Gas Phase Stability: In the gas phase, the diketo (lactam) form is expected to be the most stable tautomer. This stability arises from the inherent strength of the C=O double bonds compared to C=N bonds and the lack of charge separation.

-

Solvation Effects: The aqueous environment is expected to reduce the energy gap between the tautomers. This is because the more polar enol (lactim) forms, with their exposed hydroxyl groups, can engage in more effective hydrogen bonding with water molecules, leading to greater stabilization by the solvent[14]. However, the stabilization is unlikely to be sufficient to change the primary stability order.

-

Annular Tautomerism: The N7H tautomer is often close in energy to the N9H tautomer in many purine systems, especially in solution[15]. The small energy difference between T1 (N9H) and T5 (N7H) in the hypothetical data reflects this known trend.

-

Comparison to Uric Acid: The calculated stability order for isouric acid can be compared to published data for uric acid[4][12]. This comparison can yield insights into how the change in the position of the non-protonated nitrogen in the five-membered ring (N7 vs. N3 in the most stable uric acid tautomer) influences the overall electronic structure and tautomeric preferences of the purine core.

Conclusion

This guide has detailed a rigorous and scientifically grounded computational protocol for investigating the tautomeric stability of 7,9-Dihydro-2H-purine-2,8(3H)-dione. By leveraging Density Functional Theory with the B3LYP functional and the 6-311+G(d,p) basis set, coupled with PCM for solvation effects, researchers can reliably predict the relative Gibbs free energies of the key tautomers. The verification of stationary points via frequency analysis ensures the trustworthiness of the results. The insights gained from such calculations are invaluable for understanding the fundamental chemistry of purine isomers and provide a critical theoretical foundation for applications in medicinal chemistry and drug development.

References

-

Chong, D. P. (2014). Theoretical Study of Uric Acid and its Ions in Aqueous Solution. Journal of Theoretical & Computational Science, 1(1). Available at: [Link]

-

PubChem. (2019). 1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, ion(1-). PubChem Compound Summary for CID 135459889. Available at: [Link]

-

ResearchGate. (n.d.). Structures of the most stable tautomers of (a) uric acid H 2 U, (b) biurate (HU – ) and (c) urate (U 2– ). ResearchGate. Available at: [Link]

-

PubChem. (n.d.). 7,9-Dihydro-1H-purine-2,6,8(3H)-trione, monosodium salt. PubChem Compound Summary for CID 23697816. Available at: [Link]

-

ResearchGate. (n.d.). Experimental and computational evidence of urate tautomers. ResearchGate. Available at: [Link]

-

ACS Publications. (n.d.). An Ab Initio Study of Substituent Effects on the Excited States of Purine Derivatives. The Journal of Physical Chemistry A. Available at: [Link]

-

MDPI. (n.d.). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. MDPI. Available at: [Link]

-

ResearchGate. (n.d.). The stability of uric acid in ammonium hydroxide. ResearchGate. Available at: [Link]

-

MDPI. (n.d.). Using Chou's 5-Step Rule to Evaluate the Stability of Tautomers: Susceptibility of 2-[(Phenylimino)-methyl]-cyclohexane-1,3-diones to Tautomerization Based on the Calculated Gibbs Free Energies. MDPI. Available at: [Link]

-

Wikipedia. (n.d.). Uric acid. Wikipedia. Available at: [Link]

-

ResearchGate. (n.d.). Quantum chemical studies on tautomerization of uric acid. ResearchGate. Available at: [Link]

-

Rowan Documentation. (n.d.). Basis Sets. Rowan Documentation. Available at: [Link]

-

ResearchGate. (n.d.). A theoretical study on the tautomers of uric acid molecule. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Theoretical calculations on the tautomerism of uric acid in gas phase and aqueous solution. ResearchGate. Available at: [Link]

-

Vedantu. (n.d.). Uric Acid Formula - Properties and Biochemistry and Significance. Vedantu. Available at: [Link]

-

YouTube. (2023). Solvating Effects - Acids and Bases. YouTube. Available at: [Link]

-

Chemistry LibreTexts. (2019). 9.4.2. Tautomers. Chemistry LibreTexts. Available at: [Link]

-

ResearchGate. (n.d.). Complexation and Thermal Studies of Uric Acid with Some Divalent and Trivalent Metal Ions of Biological Interest in the Solid State. ResearchGate. Available at: [Link]

-

Longdom Publishing. (2013). Theoretical Calculations on the Conformational/Tautomeric Equilibria for Small Molecules in Solution. Journal of Theoretical & Computational Science. Available at: [Link]

-

MDPI. (n.d.). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. MDPI. Available at: [Link]

-

NIH. (n.d.). Variations of the tautomeric preferences and π-electron delocalization for the neutral and redox forms of purine when proceeding from the gas phase (DFT) to water (PCM). PubMed Central. Available at: [Link]

Sources

- 1. Uric Acid Formula - Properties and Biochemistry and Significance [vedantu.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Uric acid - Wikipedia [en.wikipedia.org]

- 4. longdom.org [longdom.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Basis Sets | Rowan Documentation [docs.rowansci.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. longdom.org [longdom.org]

- 12. researchgate.net [researchgate.net]

- 13. Sci-Hub. Theoretical calculations on the tautomerism of uric acid in gas phase and aqueous solution / Journal of Molecular Structure: THEOCHEM, 2005 [sci-hub.jp]

- 14. youtube.com [youtube.com]

- 15. Variations of the tautomeric preferences and π-electron delocalization for the neutral and redox forms of purine when proceeding from the gas phase (DFT) to water (PCM) - PMC [pmc.ncbi.nlm.nih.gov]

The Dual-Faced Nucleobase: 7,9-Dihydro-2H-purine-2,8(3H)-dione as a Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Long recognized as a deleterious marker of oxidative stress, 7,9-Dihydro-2H-purine-2,8(3H)-dione, more commonly known as 8-oxoguanine (8-oxoG), is undergoing a significant re-evaluation in the field of medicinal chemistry. Beyond its role as a mutagenic DNA lesion, emerging evidence reveals a sophisticated signaling capacity, positioning its core structure as a compelling and "privileged" scaffold for the design of novel therapeutics. This guide delves into the multifaceted nature of the 8-oxoguanine scaffold, exploring its chemical properties, its pivotal role in the OGG1-mediated DNA repair pathway, and its burgeoning application in the development of targeted inhibitors for enzyme families beyond DNA repair, such as protein kinases. We will dissect the synthetic strategies for derivatizing this purine core, analyze structure-activity relationships (SAR) from key studies, and provide detailed protocols to empower researchers in harnessing the therapeutic potential of this unique chemical entity.

Introduction: The Two Faces of 8-Oxoguanine